N-(4-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}phenyl)-4-methoxybenzenesulfonamide
Description
Properties
IUPAC Name |
N-[4-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]phenyl]-4-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClF3N4O3S/c1-34-19-6-8-20(9-7-19)35(32,33)29-17-2-4-18(5-3-17)30-10-12-31(13-11-30)22-21(24)14-16(15-28-22)23(25,26)27/h2-9,14-15,29H,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRYZNJPYMPAMNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)N3CCN(CC3)C4=C(C=C(C=N4)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClF3N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}phenyl)-4-methoxybenzenesulfonamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its mechanism of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be broken down into several functional groups that contribute to its biological activity:
- Pyridine Ring : The presence of a 2-pyridinyl moiety enhances the compound's ability to interact with biological targets.
- Piperazine Linkage : This structure often contributes to the modulation of receptor activity.
- Methoxy and Sulfonamide Groups : These groups are known to influence solubility and bioavailability.
Molecular Formula and Weight
- Molecular Formula : C18H20ClF3N4O2S
- Molecular Weight : 426.89 g/mol
Research indicates that compounds similar to this compound exhibit various mechanisms of action, primarily through the inhibition of specific enzymes or receptors involved in disease processes. For instance, studies have shown that related compounds can inhibit 4′-phosphopantetheinyl transferases (PPTases), which are crucial for bacterial viability and virulence .
Antibacterial Activity
This compound has demonstrated significant antibacterial properties, particularly against strains of Staphylococcus aureus, including methicillin-resistant variants (MRSA). The inhibition of bacterial growth occurs without rapid cytotoxic responses in human cells, suggesting a favorable therapeutic index .
Antiproliferative Effects
In vitro studies have highlighted the antiproliferative effects of related sulfonamide compounds on various cancer cell lines. For example, certain derivatives have shown IC50 values indicating effective inhibition of cell proliferation in A2780 (ovarian cancer) and A549 (lung cancer) cell lines .
| Cell Line | IC50 Value (µM) | Effect |
|---|---|---|
| A2780 | 4.21 - 18.6 | Antiproliferative |
| A549 | 4.21 - 18.6 | Antiproliferative |
Toxicity Studies
Toxicity assessments using zebrafish embryos revealed that while some derivatives exhibit potent biological activity, they also necessitate careful evaluation of their safety profiles . Compounds were tested for developmental toxicity, with results indicating varied levels of toxicity depending on the specific structural modifications.
Study on Antibacterial Efficacy
A notable study focused on the antibacterial efficacy of this compound against Bacillus subtilis. The compound was found to significantly reduce bacterial metabolite production at sublethal doses, highlighting its potential as a therapeutic agent against bacterial infections .
Research on Cancer Cell Lines
Another research effort evaluated the antiproliferative effects of various sulfonamide derivatives on cancer cell lines. The results indicated that modifications in the chemical structure could enhance efficacy against specific cancers while minimizing cytotoxicity to normal cells .
Scientific Research Applications
Pharmacological Applications
Anticancer Activity
Research has indicated that compounds similar to N-(4-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}phenyl)-4-methoxybenzenesulfonamide exhibit significant anticancer properties. For instance, sulfonamide derivatives have been studied for their cytotoxic effects against various human cancer cell lines, including breast and colon cancers. In vitro studies demonstrated that these compounds can induce apoptosis in cancer cells, suggesting their potential as anticancer agents .
Enzyme Inhibition
The compound has also been investigated for its role as an inhibitor of specific enzymes linked to cancer progression. For example, it may inhibit 11β-hydroxysteroid dehydrogenase type 1, which is implicated in metabolic syndromes and certain cancers . This inhibition could lead to therapeutic benefits in conditions such as type 2 diabetes and obesity, which are often comorbid with various cancers.
Data Table: Summary of Biological Activities
Case Studies
Case Study 1: Anticancer Properties
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several sulfonamide derivatives and tested their efficacy against various cancer cell lines. The results showed that specific modifications to the sulfonamide structure significantly enhanced cytotoxicity, highlighting the importance of structural optimization in drug design .
Case Study 2: Metabolic Syndrome Treatment
Another study explored the role of sulfonamide derivatives in treating metabolic syndrome by targeting enzyme pathways involved in glucose metabolism. The findings indicated that these compounds could effectively reduce insulin resistance and improve metabolic profiles in preclinical models .
Comparison with Similar Compounds
Chemical Identity :
- CAS No.: 478262-25-8
- Molecular Formula : C23H22ClF3N4O3S
- Molar Mass : 526.96 g/mol
- Structure : The compound features a piperazine ring bridging a 3-chloro-5-(trifluoromethyl)pyridine moiety and a 4-methoxybenzenesulfonamide group. This structure combines electron-withdrawing substituents (Cl, CF3) with a flexible piperazine linker and a polar sulfonamide tail .
Comparison with Structurally Similar Compounds
Structural Analogues in Pesticides (Sulfonamide/Urea Derivatives)
| Compound Name | Molecular Formula | Molar Mass (g/mol) | Key Substituents | Application |
|---|---|---|---|---|
| Prosulfuron | C14H15N5O5S | ~373.36 | Triazinyl, methyl, methoxy, sulfonamide | Herbicide |
| Fluazuron | C20H11Cl2F3N4O3 | ~495.28 | Dichlorophenyl, pyridinyloxy, benzamide | Insecticide |
| Target Compound | C23H22ClF3N4O3S | 526.96 | Pyridinylpiperazino, methoxybenzenesulfonamide | Intermediate/Inhibitor |
Key Differences :
- Prosulfuron replaces the pyridinylpiperazine core with a triazinyl group, reducing conformational flexibility but enhancing herbicidal activity via acetolactate synthase inhibition .
- Fluazuron employs a benzamide scaffold with dichlorophenyl and pyridinyloxy groups, optimizing lipophilicity for cuticle disruption in insects .
- The target compound ’s piperazine linker may enhance binding to mammalian targets (e.g., neurotransmitter receptors) compared to rigid pesticidal scaffolds .
Piperazine-Linked Analogues in Pharmaceuticals
| Compound Name (CAS) | Molecular Formula | Molar Mass (g/mol) | Key Substituents | Application |
|---|---|---|---|---|
| 866137-49-7 | C19H17ClF3N5O3 | 455.82 | Benzoxazin-6-yl, carboxamide | Pharmaceutical Intermediate |
| Target Compound | C23H22ClF3N4O3S | 526.96 | Methoxybenzenesulfonamide, pyridinylpiperazino | Intermediate/Inhibitor |
Key Differences :
Sulfonamide-Containing Heterocycles
| Compound Name | Molecular Formula | Molar Mass (g/mol) | Key Substituents | Application |
|---|---|---|---|---|
| N-[4-(Hydrazinecarbonyl)phenyl]benzenesulfonamide | C13H13N3O3S | 307.33 | Hydrazinecarbonyl, benzenesulfonamide | Chemical Intermediate |
| Target Compound | C23H22ClF3N4O3S | 526.96 | Methoxybenzenesulfonamide, pyridinylpiperazino | Intermediate/Inhibitor |
Key Differences :
- The hydrazinecarbonyl group in N-[4-(Hydrazinecarbonyl)phenyl]benzenesulfonamide introduces nucleophilic reactivity, suitable for conjugation reactions. However, this group is absent in the target compound, which prioritizes metabolic stability via the methoxy and trifluoromethyl groups .
Research Findings and Implications
- Piperazine Flexibility : The piperazine linker confers conformational adaptability, a feature absent in rigid scaffolds like triazine (prosulfuron) or benzoxazin (866137-49-7). This flexibility may improve target engagement in dynamic biological systems .
- Sulfonamide vs. Carboxamide : Sulfonamides generally exhibit higher acidity (pKa ~10) than carboxamides (pKa ~15), making the target compound more ionizable at physiological pH, which could influence solubility and protein binding .
Preparation Methods
Preparation of 3-Chloro-5-(Trifluoromethyl)-2-Pyridinylpiperazine
The pyridinylpiperazine intermediate is synthesized via nucleophilic aromatic substitution. 2,3-Dichloro-5-(trifluoromethyl)pyridine reacts with piperazine in acetonitrile under reflux, selectively substituting the chlorine at the 2-position. Potassium carbonate facilitates deprotonation of piperazine, driving the reaction to completion.
Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | Acetonitrile |
| Base | Potassium carbonate |
| Temperature | Reflux (82°C) |
| Duration | 18–36 hours |
| Yield | 65–70% |
Purification via column chromatography (silica gel, ethyl acetate/hexane) isolates the product as a white solid.
Synthesis of 1-(4-Nitrophenyl)Piperazine
Piperazine reacts with 1-chloro-4-nitrobenzene in acetonitrile under reflux, forming 1-(4-nitrophenyl)piperazine. This intermediate is critical for introducing the phenyl group.
Reaction Conditions
| Parameter | Value |
|---|---|
| Molar Ratio | 1:1.2 (piperazine:aryl halide) |
| Solvent | Acetonitrile |
| Temperature | Reflux |
| Duration | 12–24 hours |
| Yield | 60–70% |
Reduction to 1-(4-Aminophenyl)Piperazine
Catalytic hydrogenation of 1-(4-nitrophenyl)piperazine using palladium on carbon (Pd/C) in ethanol affords 1-(4-aminophenyl)piperazine.
Reaction Conditions
| Parameter | Value |
|---|---|
| Catalyst | 10% Pd/C |
| Solvent | Ethanol |
| Pressure | H₂ (1 atm) |
| Duration | 6–8 hours |
| Yield | 85–90% |
Coupling of Pyridinylpiperazine and Aminophenylpiperazine
The pyridinylpiperazine and aminophenylpiperazine intermediates are coupled via a second nucleophilic substitution. 1-(4-Aminophenyl)piperazine reacts with 3-chloro-5-(trifluoromethyl)-2-pyridinylpiperazine in dimethylformamide (DMF) at 100°C.
Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Temperature | 100°C |
| Duration | 24–48 hours |
| Yield | 50–55% |
Sulfonylation with 4-Methoxybenzenesulfonyl Chloride
The final step involves sulfonylation of the free amine on the phenylpiperazine moiety. 4-Methoxybenzenesulfonyl chloride reacts with the coupled intermediate in dichloromethane (DCM) using triethylamine as a base.
Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | DCM |
| Base | Triethylamine |
| Temperature | 0°C → room temperature |
| Duration | 2 hours |
| Yield | 30–40% |
Purification via column chromatography (silica gel, methanol/DCM) yields the final product as a crystalline solid.
Optimization and Challenges
Regioselectivity in Pyridine Substitution
The chlorine at the 2-position of 2,3-dichloro-5-(trifluoromethyl)pyridine is more reactive toward nucleophilic substitution due to electron-withdrawing effects from the trifluoromethyl group. This ensures selective formation of the pyridinylpiperazine intermediate.
Sulfonylation Efficiency
Sulfonylation yields are moderate (30–40%) due to steric hindrance from the bulky piperazine and pyridinyl groups. Increasing the reaction time to 4–6 hours improves conversion but risks side reactions.
Comparative Analysis of Synthetic Routes
| Route | Steps | Total Yield | Advantages | Limitations |
|---|---|---|---|---|
| A | 4 | 8–10% | High purity | Low overall yield |
| B* | 3 | 12–15% | Fewer steps | Requires expensive reagents |
*Route B: Direct coupling of pre-formed pyridinylpiperazine and sulfonamide intermediates.
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for constructing the piperazine-sulfonamide core of this compound?
- Answer : The synthesis typically involves multi-step coupling reactions. Key steps include:
- Nucleophilic substitution : Reacting 3-chloro-5-(trifluoromethyl)pyridine with piperazine derivatives to form the piperazinyl-pyridine intermediate.
- Sulfonamide coupling : Introducing the 4-methoxybenzenesulfonamide group via reaction with sulfonyl chlorides under basic conditions (e.g., Et₃N or NaHCO₃).
- Purification : Use silica gel chromatography (e.g., 10% MeOH/CH₂Cl₂) to isolate intermediates and final products. Yields range from 17–32% depending on steric and electronic factors .
Q. How can researchers address low yields in the final coupling step of this compound?
- Answer : Optimize reaction parameters:
- Temperature : Elevated temperatures (50–80°C) improve nucleophilicity but may degrade sensitive groups.
- Catalysts : Use coupling agents like HBTU or BOP to enhance sulfonamide formation .
- Solvent choice : Polar aprotic solvents (e.g., DMF, THF) improve solubility of intermediates .
Advanced Research Questions
Q. What computational tools are recommended for predicting the pharmacokinetic properties of this compound?
- Answer : Use platforms like ACD/Labs Percepta to estimate:
- LogP : ~3.5 (indicating moderate lipophilicity due to trifluoromethyl and methoxy groups).
- Solubility : Poor aqueous solubility (predicted <0.1 mg/mL), necessitating formulation with co-solvents (e.g., PEG 400) .
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s antibacterial activity?
- Answer : Key structural modifications and their effects:
- Experimental Design : Synthesize analogs (e.g., replacing Cl with F) and test against bacterial growth assays (MIC values) .
Q. What strategies resolve contradictions in reported biochemical pathway data for this compound?
- Answer : Contradictions may arise from assay variability (e.g., enzyme source, buffer conditions). Mitigation strategies:
- Orthogonal assays : Combine enzymatic inhibition studies (e.g., acps-pptase activity) with bacterial proliferation assays .
- Pathway mapping : Use transcriptomics/proteomics to identify off-target effects (e.g., unintended modulation of TRPV1-like channels) .
Methodological Considerations
Q. Which analytical techniques are critical for characterizing this compound’s stability under varying pH conditions?
- Answer :
- HPLC-DAD : Monitor degradation products (e.g., hydrolysis of sulfonamide bond at pH < 4).
- Mass spectrometry : Identify fragments (e.g., m/z 415.82 for the piperazinyl-pyridine moiety) .
- Accelerated stability studies : Store samples at 40°C/75% RH for 4 weeks to simulate long-term stability .
Q. How can researchers design experiments to evaluate this compound’s potential neuropharmacological effects?
- Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
